molecular formula C3H7O5P B12754292 Phosphinecarboxylic acid, ethoxyhydroxy-, oxide CAS No. 55920-50-8

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide

Cat. No.: B12754292
CAS No.: 55920-50-8
M. Wt: 154.06 g/mol
InChI Key: BKWIXPAEQDWSDE-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide is a chemical compound with the molecular formula C3H7O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphinecarboxylic acid group, an ethoxy group, and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be synthesized through several methods. One common method involves the reaction of phosphinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of ethyl diethoxyphosphinylformate as a precursor, which undergoes hydrolysis to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinecarboxylic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with lower oxidation states.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

Scientific Research Applications

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, oxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be compared with other similar compounds, such as:

    Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar structural features but differs in the presence of an ethyl ester group.

    Phosphinecarboxylic acid, ethoxyhydroxy-, disodium salt: This compound is a salt form and has different solubility and reactivity properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications .

Properties

CAS No.

55920-50-8

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

[ethoxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C3H7O5P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H,4,5)(H,6,7)

InChI Key

BKWIXPAEQDWSDE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)O)O

Origin of Product

United States

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